Cas no 3010-81-9 (Tris(4-methoxyphenyl)methanol)

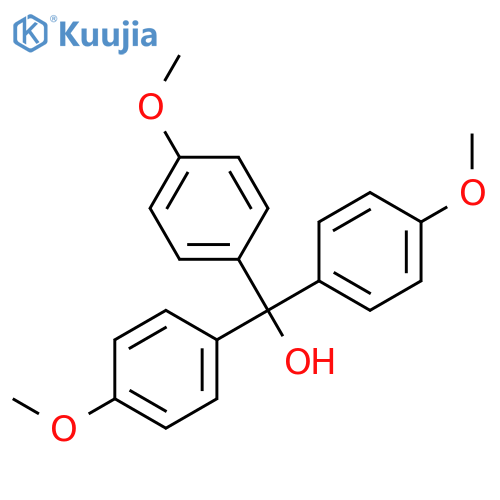

Tris(4-methoxyphenyl)methanol structure

商品名:Tris(4-methoxyphenyl)methanol

Tris(4-methoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- Tris(4-methoxyphenyl)methanol

- Tris(4-methoxyphenyl) carbinol~Tris(4-methoxyphenyl)methanol

- 4,4',4''-Trimethoxytrityl alcohol

- Hydroxy-tris-(4-methoxy-phenyl)-methan

- tri(4-methoxyphenyl)carbinol

- tri(4-methoxyphenyl)methanol

- tri(p-anisyl)methanol

- Tris-(4-methoxy-phenyl)-methanol

- AMINO-BENZO[1,3]DIOXOL-4-YL-ACETICACID

- 3010-81-9

- Tris(p-methoxyphenyl)methanol

- Benzenemethanol, 4-methoxy-alpha,alpha-bis(4-methoxyphenyl)-

- Tris(4-methoxyphenyl)methanol #

- CS-0020962

- 4,4',4''-Trimethoxytriphenylmethanol; 4,4',4''-Trimethoxytrityl alcohol; Tris(4-methoxyphenyl)methanol; Tris(p-methoxyphenyl)methanol

- JCLOLVVCZNYDIP-UHFFFAOYSA-N

- Methanol, tris(p-methoxyphenyl)-

- 4,4',4'-Trimethoxytrityl alcohol

- MFCD00014898

- V6E2SNJ8K7

- A820201

- 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol

- Benzenemethanol, 4-methoxy-.alpha.,.alpha.-bis(4-methoxyphenyl)-

- NS00028857

- AKOS016003092

- AS-60023

- DTXSID10184188

- EINECS 221-139-5

- FT-0616979

- SCHEMBL812742

- AMY28796

- triphenylcarbinol, 4,4',4''-trimethoxy-

- DB-047706

-

- MDL: MFCD00014898

- インチ: InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3

- InChIKey: JCLOLVVCZNYDIP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O

- BRN: 1890559

計算された属性

- せいみつぶんしりょう: 350.15200

- どういたいしつりょう: 350.152

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.159

- ゆうかいてん: 76-77°C

- ふってん: 522.1°Cat760mmHg

- フラッシュポイント: 269.6°C

- 屈折率: 1.583

- PSA: 47.92000

- LogP: 3.99660

- ようかいせい: 使用できません

Tris(4-methoxyphenyl)methanol セキュリティ情報

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

Tris(4-methoxyphenyl)methanol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

Tris(4-methoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5511729-25g |

4,4',4''-Trimethoxytrityl Alcohol |

3010-81-9 | 95% | 25g |

RMB 1599.20 | 2025-02-20 | |

| abcr | AB133701-5 g |

4,4',4''-Trimethoxytrityl alcohol, 95%; . |

3010-81-9 | 95% | 5g |

€181.70 | 2023-05-10 | |

| eNovation Chemicals LLC | D553326-10g |

Tris(4-Methoxyphenyl)Methanol |

3010-81-9 | 97% | 10g |

$320 | 2024-05-24 | |

| Cooke Chemical | A5511729-1g |

4,4',4''-Trimethoxytrityl Alcohol |

3010-81-9 | 95% | 1g |

RMB 135.20 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-1g |

Tris(4-methoxyphenyl)methanol |

3010-81-9 | 95% | 1g |

¥175.90 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-25g |

Tris(4-methoxyphenyl)methanol |

3010-81-9 | 95% | 25g |

¥2059.90 | 2023-08-31 | |

| abcr | AB133701-25 g |

4,4',4''-Trimethoxytrityl alcohol, 95%; . |

3010-81-9 | 95% | 25g |

€469.30 | 2023-05-10 | |

| abcr | AB133701-250 mg |

4,4',4''-Trimethoxytrityl alcohol, 95%; . |

3010-81-9 | 95% | 250mg |

€78.90 | 2023-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299033-100g |

Tris(4-methoxyphenyl)methanol |

3010-81-9 | 95% | 100g |

¥4999.90 | 2023-08-31 | |

| 1PlusChem | 1P003KTN-250mg |

Tris(4-methoxyphenyl)methanol |

3010-81-9 | 98% | 250mg |

$9.00 | 2024-05-06 |

Tris(4-methoxyphenyl)methanol 関連文献

-

1. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labellingAlistair P. Henderson,Jane Riseborough,Christine Bleasdale,William Clegg,Mark R. J. Elsegood,Bernard T. Golding J. Chem. Soc. Perkin Trans. 1 1997 3407

-

2. Protecting groupsKrzysztof Jarowicki,Philip Kocieński J. Chem. Soc. Perkin Trans. 1 1999 1589

-

3. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 1998 4005

-

4. Substituent effects upon rates of deamination and base strengths of substituted N-tritylaminesMoisés Canle L.,Ibrahim Demirtas,Howard Maskill J. Chem. Soc. Perkin Trans. 2 2001 1748

-

Jonathan C. Morris,Andrew J. Phillips Nat. Prod. Rep. 2008 25 95

3010-81-9 (Tris(4-methoxyphenyl)methanol) 関連製品

- 728-87-0(4,4'-Dimethoxybenzhydrol)

- 847-83-6(p-anisyldiphenylmethanol)

- 94001-64-6(1-(3-Methoxyphenyl)-1-phenylethanol)

- 720-44-5(4-Methoxybenzhydrol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3010-81-9)Tris(4-methoxyphenyl)methanol

清らかである:99%

はかる:25g

価格 ($):265.0